6-Chloro-4-methylpyridin-3-amine

Catalog No.
S671831
CAS No.
66909-38-4
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-methylpyridin-3-amine

CAS Number

66909-38-4

Product Name

6-Chloro-4-methylpyridin-3-amine

IUPAC Name

6-chloro-4-methylpyridin-3-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3

InChI Key

PLSMBLIGZJWLEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1N)Cl

Canonical SMILES

CC1=CC(=NC=C1N)Cl

6-Chloro-4-methylpyridin-3-amine is an organic compound with the molecular formula C6H7ClN2C_6H_7ClN_2. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring that includes one nitrogen atom. The compound features a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position of the pyridine ring. This specific arrangement of substituents contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
  • Oxidation: The methyl group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The amino group can undergo reduction to yield different amines or amides, often using hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

  • From Nucleophilic Substitution: Substituted pyridines with various functional groups.
  • From Oxidation: Compounds such as 6-chloro-4-formylpyridin-3-amine or 6-chloro-4-carboxypyridin-3-amine.
  • From Reduction: Derivatives of 6-chloro-4-methylpyridin-3-amine with reduced functional groups.

The biological activity of 6-Chloro-4-methylpyridin-3-amine has been investigated in various contexts. Its structural features suggest potential pharmacological applications, particularly as an intermediate in the synthesis of bioactive compounds. Research indicates that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties, although specific studies on this compound's direct biological effects remain limited .

Synthesis of 6-Chloro-4-methylpyridin-3-amine typically involves two main steps:

  • Chlorination of 4-Methylpyridine: This step uses chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the sixth position.
  • Amination: The chlorinated intermediate undergoes amination with ammonia or primary amines under suitable conditions to yield 6-Chloro-4-methylpyridin-3-amine.

In industrial applications, continuous flow processes may be employed to enhance efficiency, optimizing parameters such as temperature and pressure for large-scale production .

6-Chloro-4-methylpyridin-3-amine serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for developing new therapeutic agents. Its derivatives have shown promise in medicinal chemistry, potentially leading to new drugs targeting various diseases. Additionally, it may be used in agrochemical formulations and other industrial applications due to its reactivity and ability to form diverse chemical structures .

Interaction studies involving 6-Chloro-4-methylpyridin-3-amine focus on its reactivity with biological macromolecules and other small molecules. These studies are crucial for understanding its potential roles in drug design and development. Investigations into its binding affinities and mechanisms of action against specific targets could provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 6-Chloro-4-methylpyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
6-Chloro-4-methylpyridineC6H6ClNC_6H_6ClNLacks amino group; less reactive in nucleophilic substitution.
4-Methylpyridin-3-amineC6H8N2C_6H_8N_2Lacks chlorine; different reactivity and applications.
6-Chloro-4-methylpyridin-3-olC6H7ClN2OC_6H_7ClN_2OContains hydroxyl group instead of amino; alters chemical properties.
2-Chloro-3-amino-pyridineC5H5ClN2C_5H_5ClN_2Different positioning of functional groups affecting reactivity.

Uniqueness

The uniqueness of 6-Chloro-4-methylpyridin-3-amine lies in its combination of both chlorine and amino groups on the pyridine ring. This specific arrangement allows it to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Chloro-4-methylpyridin-3-amine

Dates

Modify: 2023-08-15

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